2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

Catalog No.
S14166946
CAS No.
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

Product Name

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

IUPAC Name

2-[4-(2-methylbutan-2-yl)cyclohexyl]propanoic acid

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h10-12H,5-9H2,1-4H3,(H,15,16)

InChI Key

ZVWAFVWILOBXTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C(C)C(=O)O

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group substituted with a tert-pentyl group and a propanoic acid moiety. This compound belongs to the class of alkyl-substituted propanoic acids and is notable for its potential applications in pharmaceuticals and material sciences due to its hydrophobic properties and structural complexity.

The chemical reactivity of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid can be categorized into several types:

  • Esterification: The carboxylic acid can react with alcohols to form esters, typically under acidic conditions.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of aliphatic hydrocarbons.
  • Reduction: The carboxylic acid can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The tert-pentyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

The synthesis of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid typically involves several key steps:

  • Formation of Cyclohexane Derivative: Start with cyclohexane and introduce the tert-pentyl group through alkylation reactions using tert-pentyl bromide and a suitable base (e.g., sodium hydride).
  • Carboxylic Acid Introduction: The propanoic acid moiety can be introduced via a Grignard reaction or through direct carboxylation methods using carbon dioxide in the presence of a catalyst.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity.

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may allow it to serve as a lead compound for developing anti-inflammatory drugs.
  • Material Science: Due to its hydrophobic nature, it could be utilized in formulating coatings or additives that require water resistance.
  • Agricultural Chemistry: Similar compounds are often explored for use as herbicides or pesticides.

Interaction studies involving 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid focus on its ability to bind with various biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar hydrophobic properties may exhibit interactions that modulate biological pathways related to inflammation and pain response. Further research is necessary to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-(4-methylphenyl)propanoic acidContains a methyl group instead of tert-pentylMore polar; potentially different biological activity
2-(4-isobutylphenyl)propanoic acidIsobutyl substituentDifferent steric hindrance affecting receptor interactions
2-(4-cyclohexyl)propanoic acidCyclohexane substituent without tert-pentylLacks branching; may interact differently with enzymes
2-(4-ethylphenyl)propanoic acidEthyl group instead of tert-pentylLess sterically hindered; potentially higher solubility

The unique combination of the tert-pentyl group and cyclohexane ring in 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid contributes to its distinct physicochemical properties compared to these similar compounds. This uniqueness may influence its biological activity and applications in various fields.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.193280068 g/mol

Monoisotopic Mass

226.193280068 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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